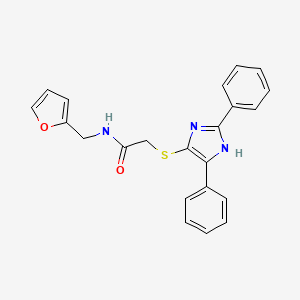

2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

2-((2,5-Diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide is a thioether-linked acetamide derivative featuring a 2,5-diphenylimidazole core and a furan-2-ylmethyl substituent. The thioether bridge (-S-) enhances metabolic stability compared to oxygen-based ethers, while the furan group introduces aromatic and electron-rich characteristics that may influence solubility and binding interactions.

Properties

IUPAC Name |

2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c26-19(23-14-18-12-7-13-27-18)15-28-22-20(16-8-3-1-4-9-16)24-21(25-22)17-10-5-2-6-11-17/h1-13H,14-15H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGALFMDVRFAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Substitution with Phenyl Groups: The imidazole ring is then substituted with phenyl groups using a Friedel-Crafts alkylation reaction.

Thioether Formation: The phenyl-substituted imidazole is reacted with a thiol compound to form the thioether linkage.

Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction.

Formation of the Acetamide Group: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted phenyl or furan rings.

Scientific Research Applications

Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.

Chemical Biology: The compound can be used as a probe to study biological processes involving imidazole or furan-containing molecules.

Mechanism of Action

The mechanism of action of 2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring could participate in hydrogen bonding or π-π interactions, while the thioether and furan groups might contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- Core Heterocycles: The target’s imidazole core differs from triazinoindole () and triazole () systems.

- Substituents : The furan-2-ylmethyl group in the target compound is electron-rich, contrasting with electron-withdrawing groups like bromo () or nitro (). This may enhance solubility in polar solvents compared to halogenated analogs.

- Thioether Linkage : Compounds in share the thioacetamide moiety, which improves oxidative stability compared to oxygen-based analogs. Triazole derivatives () lack this feature, relying on triazole’s hydrogen-bonding capacity for interactions.

Key Observations :

- The target compound’s synthesis likely involves coupling a thioacetic acid derivative with a furan-2-ylmethylamine, analogous to ’s acid-amine approach.

- Click chemistry () offers regioselectivity and mild conditions but requires copper catalysts, which may introduce purification challenges absent in simpler couplings.

- Purity levels for similar compounds range from 90–95%, suggesting the target compound would require comparable chromatographic or recrystallization steps for optimization .

Spectroscopic and Physicochemical Properties

Table 3: Spectral Data for Selected Compounds

Biological Activity

2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with phenyl groups and a furan moiety, which are known to enhance biological activity. The thioether linkage plays a crucial role in its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂OS |

| Molecular Weight | 306.41 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

The primary mechanism of action for 2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide involves its ability to inhibit tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound has shown promising results against various cancer cell lines, including HeLa and A549 cells.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of imidazole derivatives, 2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide exhibited an IC₅₀ value in the low micromolar range against multiple cancer cell lines, indicating significant antiproliferative effects. The compound's efficacy was compared to standard chemotherapeutics, showing superior activity in certain assays.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazole ring and the furan moiety significantly influence the biological activity of the compound. For instance:

- Substituents on Imidazole : Electron-donating groups enhance potency.

- Furan Modifications : Altering the furan position can lead to increased selectivity towards cancer cells.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency |

| Positioning of furan | Selectivity variation |

Antimicrobial Activity

Beyond anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation

In a comparative study using disc diffusion methods, 2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide showed significant inhibition zones against tested bacterial strains when compared to standard antibiotics like Norfloxacin.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imidazole cyclization | AcOH, reflux, 6 h | 65–70 | |

| Thioether coupling | DMF, Et3N, RT, 12 h | 80–85 | |

| Purification | Ethanol/water recrystallization | 95% purity |

Q. Table 2: Spectroscopic Benchmarks

| Functional Group | IR (cm⁻¹) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|---|

| C=O (acetamide) | 1670–1680 | - | 165–170 |

| Imidazole C-H | - | 7.2–8.5 (m, 4H) | 120–140 |

| Furan CH2 | - | 4.5–5.0 (s, 2H) | 50–55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.